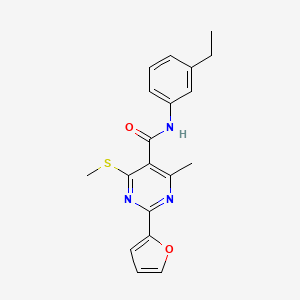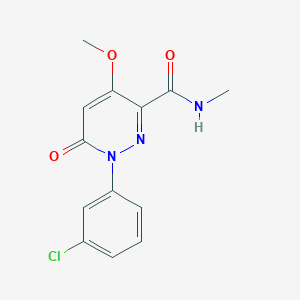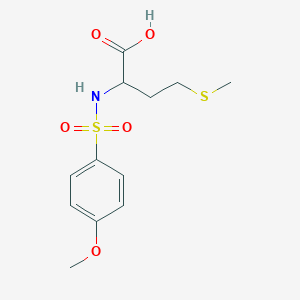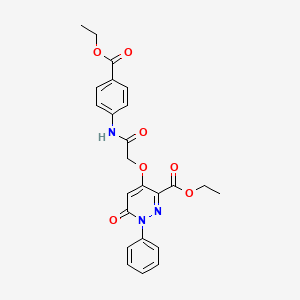
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) and a fluorophenyl group (C6H4F), among other functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 2-fluoroacetophenone can be used as a starting reagent in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Similar compounds have been analyzed using techniques such as X-ray diffraction .
Applications De Recherche Scientifique
- Anticancer Activity 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea has demonstrated promising effects against certain cancer cells. Its potential as an antitumor agent warrants further investigation.
- Antibacterial Properties Research suggests that this compound exhibits antibacterial activity. Its ability to inhibit bacterial growth makes it relevant for combating infections.
- Antifungal Effects 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea has been studied for its antifungal properties. Understanding its mechanisms of action could lead to novel antifungal therapies.
- Derivatives of indole, such as this compound, have been investigated for antiviral activity. For instance, related indole derivatives showed inhibitory effects against influenza A and Coxsackie B4 viruses .
- Given its structural similarity to amphetamine derivatives, 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea might be relevant in neurological studies. Researchers could explore its impact on neurotransmitter systems .
Antiviral Potential
Neurological Research
Cell Growth Inhibition
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-10(2)17-13(18)16-9-14(3,19-4)11-7-5-6-8-12(11)15/h5-8,10H,9H2,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBDVLJCLAFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C1=CC=CC=C1F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638284.png)

![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)



![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)



![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)